1,5-Dimethoxy-3-methyl-2-nitrobenzene
Description
Overview of Nitroaromatic Compounds in Modern Synthetic and Mechanistic Research
Nitroaromatic compounds are a cornerstone of modern organic chemistry, serving as crucial intermediates and precursors across numerous industries. The introduction of the nitro group (–NO₂) profoundly alters the electronic nature of the aromatic ring, making it a versatile functional group in synthesis. This strong electron-withdrawing capability facilitates a variety of chemical transformations, making nitroaromatics indispensable in the production of pharmaceuticals, dyes, polymers, agrochemicals, and explosives. Annually, millions of tons of nitroaromatic compounds are produced, underscoring their industrial significance. wikipedia.org
In synthetic chemistry, the most prominent application of nitroaromatics is their reduction to form aromatic amines (anilines), which are themselves vital precursors for countless derivatives, including dyes and pharmaceutical agents. wikipedia.orgrsc.org The nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, a process where a nucleophile displaces a leaving group on the ring. Furthermore, the nitro group can direct the position of incoming electrophiles during electrophilic aromatic substitution reactions.
From a mechanistic standpoint, the nitration of aromatic compounds is one of the most extensively studied reactions in organic chemistry. nih.gov Research into its mechanism has provided fundamental insights into electrophilic aromatic substitution. Early work by chemists like Christopher Ingold, and later by George A. Olah, was instrumental in establishing the nitronium ion (NO₂⁺) as the key reactive electrophile, typically generated from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Modern computational and experimental studies continue to refine this understanding, exploring the roles of various intermediates like π-complexes, σ-complexes (also known as arenium ions or Wheland intermediates), and single-electron transfer (SET) pathways. nih.govresearchgate.net These investigations are crucial for controlling reaction outcomes and developing more efficient and selective synthetic methods. researchgate.net
The Context of 1,5-Dimethoxy-3-methyl-2-nitrobenzene within Highly Substituted Arenes
Polysubstituted arenes, or aromatic rings bearing multiple functional groups, are ubiquitous structural motifs found in a wide range of biologically active molecules, including natural products and pharmaceuticals, as well as in materials science. rsc.orgrsc.org The specific arrangement and nature of these substituents are critical to the molecule's function. rsc.org Consequently, the development of efficient and regioselective methods for synthesizing these complex structures is a major focus of contemporary organic chemistry. rsc.orgnih.gov
The compound This compound is a member of this class, correctly identified as a highly substituted arene with four substituents on the benzene (B151609) ring. The presence of two electron-donating methoxy (B1213986) groups, a weakly electron-donating methyl group, and a strongly electron-withdrawing nitro group creates a complex electronic environment on the aromatic ring, influencing its reactivity and properties.
The synthesis of such molecules often presents significant challenges, including controlling the regioselectivity of substitution reactions and managing potential steric hindrance between adjacent groups. nih.gov Strategies for their construction typically rely on the modification of existing arene substrates through reactions like electrophilic and nucleophilic aromatic substitution, or through de novo synthesis via benzannulation reactions that build the aromatic ring from acyclic precursors. rsc.orgnih.gov
While This compound is documented in chemical supplier databases, detailed research findings, such as comprehensive spectroscopic analyses or specific synthetic applications, are not widely available in published scientific literature. The available data primarily consists of basic chemical identifiers.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 27508-87-8 | appchemical.combldpharm.com |
| Molecular Formula | C₉H₁₁NO₄ | appchemical.combldpharm.com |
| Molecular Weight | 197.19 g/mol | appchemical.combldpharm.com |
| MDL Number | MFCD05863400 | bldpharm.com |
| SMILES | COc1cc(OC)cc(c1N+[O-])C | appchemical.com |
Historical Development and Significance of Nitroaromatic Chemistry
The chemistry of nitroaromatic compounds has a rich history that is deeply intertwined with the development of modern organic chemistry and the chemical industry. The journey began in the early 19th century, with a pivotal moment in 1834 when Eilhard Mitscherlich first synthesized nitrobenzene (B124822) by reacting benzene with fuming nitric acid. rsc.org This discovery laid the groundwork for the field.
A major advancement occurred in 1840 when Muspratt and Hofmann reported the use of a mixture of concentrated nitric and sulfuric acids for nitration. rsc.org This "mixed acid" method proved to be far more effective and became the standard for aromatic nitration, a status it largely holds to this day in industrial processes. acs.org Initially, the role of sulfuric acid was thought to be simply to absorb the water produced during the reaction; it is now understood that its primary function is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). rsc.org
The industrial significance of nitration became apparent with the rise of the synthetic dye industry, where nitrobenzene was used as a precursor to aniline (B41778). However, its most impactful application was in the production of explosives. The nitration of toluene (B28343) to produce 2,4,6-trinitrotoluene (B92697) (TNT) and of phenol (B47542) to produce picric acid revolutionized military technology and had a profound impact on global conflicts. wikipedia.org Similarly, the nitration of glycerol (B35011) and cellulose (B213188) led to the creation of nitroglycerin and nitrocellulose (guncotton), respectively. These developments firmly established nitration as one of the most important and powerful processes in industrial chemistry. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethoxy-3-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNKAWLLLBFVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356276 | |
| Record name | Benzene, 1,5-dimethoxy-3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27508-87-8 | |
| Record name | Benzene, 1,5-dimethoxy-3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of Substituted Nitrobenzenes, with Focus on Complex Substitution Patterns
Electrophilic Aromatic Nitration Strategies for Arenes Bearing Electron-Donating and Electron-Withdrawing Groups
Electrophilic aromatic nitration is a cornerstone of organic synthesis for the introduction of a nitro group onto an aromatic ring. The reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The success of this strategy for synthesizing polysubstituted nitrobenzenes hinges on understanding the directing effects of the existing substituents.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, are activating and direct incoming electrophiles to the ortho and para positions. This is due to their ability to stabilize the arenium ion intermediate through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂) itself, are deactivating and direct incoming electrophiles to the meta position.
Regioselectivity Control in Dimethoxy- and Methyl-Substituted Benzene (B151609) Nitrations
The synthesis of 1,5-dimethoxy-3-methyl-2-nitrobenzene would likely start from 3,5-dimethoxytoluene (B1218936). In this precursor, both the methoxy and methyl groups are ortho, para-directing. The two methoxy groups strongly activate the positions ortho and para to them. The methyl group also contributes to this activation, albeit to a lesser extent.
The positions on the 3,5-dimethoxytoluene ring available for substitution are C2, C4, and C6.
Positions C2 and C6: These are ortho to one methoxy group and meta to the other, and also ortho to the methyl group.
Position C4: This is para to the methyl group and ortho to both methoxy groups.
Due to the strong activating and directing effect of the two methoxy groups, the C2, C4, and C6 positions are all highly activated. The directing effects of the substituents are additive. The position most activated and sterically accessible will be the primary site of nitration. In the case of 3,5-dimethoxytoluene, the C2, C4, and C6 positions are all significantly activated. However, the position between two activating groups can sometimes be sterically hindered. The nitration of similar polysubstituted benzenes often leads to a mixture of isomers, and achieving high regioselectivity for a single product can be challenging. frontiersin.orgcardiff.ac.uk
Methodological Advancements in Introducing the Nitro Group
Traditional nitration with mixed acids (HNO₃/H₂SO₄) can sometimes lead to harsh reaction conditions and the formation of byproducts. ias.ac.in Modern advancements in nitration methodology offer milder and more selective alternatives. These can include:
Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitronium triflate (NO₂OTf), can provide a controlled source of the nitronium ion, often under less acidic conditions.
Nitrating Agents in Aprotic Solvents: Reagents like acetyl nitrate (B79036) (CH₃COONO₂) or dinitrogen pentoxide (N₂O₅) in solvents like dichloromethane (B109758) or acetonitrile (B52724) can offer different selectivity profiles.
Solid-Phase Nitration: The use of solid acid catalysts or zeolites can influence the regioselectivity of nitration by providing a structured reaction environment.
These advanced methods could potentially be employed to improve the regioselectivity of the nitration of 3,5-dimethoxytoluene, favoring the formation of the desired 2-nitro isomer.
Evaluation of Nitrating Agents and Reaction Conditions
The choice of nitrating agent and reaction conditions is critical for controlling the outcome of the nitration of highly activated aromatic rings like 3,5-dimethoxytoluene.
| Nitrating Agent | Typical Conditions | Advantages | Potential for this compound Synthesis |
| HNO₃ / H₂SO₄ | Concentrated acids, often at low temperatures (0-25 °C) | Readily available, inexpensive | High reactivity, but may lead to a mixture of isomers and potential for over-nitration or oxidation. |
| NO₂BF₄ | Aprotic solvent (e.g., CH₃CN, CH₂Cl₂) | Milder conditions, good for sensitive substrates | May offer better control and regioselectivity compared to mixed acids. |
| Acetyl Nitrate | In situ generated from HNO₃ and acetic anhydride | Milder than mixed acids | Can be a good alternative for activated systems, potentially influencing the ortho/para ratio. |
| N₂O₅ | Aprotic solvent, often at low temperatures | Powerful nitrating agent | High reactivity, but may be difficult to control for highly activated substrates. |
Careful optimization of the reaction temperature, time, and the stoichiometry of the nitrating agent would be essential to maximize the yield of this compound and minimize the formation of other isomers.
Functional Group Interconversions for Substituted Nitrobenzenes
An alternative to direct nitration is the synthesis of substituted nitrobenzenes through the interconversion of other functional groups. This approach can be particularly useful when direct nitration provides poor regioselectivity or is incompatible with other functional groups on the molecule.
Derivatization from Precursors Bearing the Nitro Group (e.g., Oxidation of Arylamines)
One common strategy involves the synthesis of an arylamine precursor followed by its oxidation to the corresponding nitro compound. For the synthesis of this compound, this would involve the preparation of 2-amino-1,5-dimethoxy-3-methylbenzene.
The synthesis of this amine could be achieved through various methods, followed by oxidation. A variety of oxidizing agents can be used for the conversion of anilines to nitrobenzenes, including:
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA) are effective for this transformation.
Metal-catalyzed oxidations: Systems employing catalysts based on metals like tungsten or manganese in the presence of an oxidant such as hydrogen peroxide have also been developed.
This indirect route can offer a high degree of regioselectivity, as the position of the amino group dictates the position of the resulting nitro group.
Synthesis through Multi-Component Reactions and Annulation Protocols
Multi-component reactions (MCRs) and annulation protocols represent powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials. While less common for the direct synthesis of simple nitroarenes, these strategies can be employed to construct highly substituted aromatic rings that already contain a nitro group or a precursor that can be readily converted to a nitro group.
For a complex target like this compound, a hypothetical MCR or annulation strategy could involve the reaction of smaller, functionalized building blocks that come together to form the desired substituted benzene ring. For instance, a reaction could be designed that combines a nitro-containing component with other fragments that bear the methoxy and methyl substituents. However, the development of such a specific protocol would require significant research and optimization.
Catalytic Approaches in the Synthesis of Substituted Nitroaromatic Systems
The synthesis of substituted nitroaromatic compounds is a cornerstone of modern chemistry, providing essential intermediates for a vast array of materials, including pharmaceuticals, agrochemicals, and dyes. researchgate.net Catalytic methods, in particular, have garnered significant attention as they offer pathways to these molecules with enhanced efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis, each presenting distinct advantages and applications in the synthesis of complex nitroaromatic systems.
Homogeneous Catalysis in Nitrobenzene (B124822) Synthesis
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. In the context of nitroaromatic synthesis, homogeneous catalysts have been effectively employed, particularly in reactions involving the reduction of nitro compounds, a key step in the synthesis of many functionalized anilines. researchgate.net
For instance, the reduction of nitrobenzene to aniline (B41778) has been achieved using homogeneous catalysts such as cis-[Rh(CO)₂(amine)₂]PF₆ under water-gas shift reaction conditions. researchgate.net Similarly, ruthenium-based complexes have also demonstrated efficacy in the homogeneous catalytic reduction of nitrobenzene. acs.org While these examples focus on the reduction of the nitro group, the principles of using soluble metal complexes to control reactivity are applicable to the synthesis of the nitroaromatics themselves. For example, transition-metal-catalyzed reactions can be used to introduce the nitro group or to modify other substituents on a pre-existing nitrobenzene ring. The challenge often lies in catalyst recovery and recycling, which is a significant consideration for industrial applications.
Recent advancements have also explored the use of simple, bench-stable iron(salen) complexes as precatalysts for the reduction of a wide range of nitro compounds, including both aromatic and aliphatic substrates, at room temperature. nih.gov Mechanistic studies of these systems indicate the involvement of a nitroso intermediate and the formation of an iron hydride as a key catalytic intermediate. nih.gov
Heterogeneous Catalysis for Green Synthesis Routes
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is fundamental to developing greener and more sustainable chemical processes. oup.comlianerossi.org These catalysts, often based on nanocrystals or supported metal nanoparticles, are easily separated from the reaction mixture, enabling their reuse and minimizing waste. oup.comnih.gov This is a significant advantage over traditional methods for nitrobenzene production, such as the nitric acid-sulfuric acid mixed acid method, which generates substantial acid waste and presents corrosion issues. google.com
The development of effective heterogeneous catalysts is a key area of research for environmentally friendly catalytic processes. researchgate.net Nanotechnologies have provided strategies for creating nanocrystals with well-defined sizes, shapes, and compositions, which is crucial for optimizing catalytic performance. oup.comresearchgate.net For the synthesis of nitroaromatics, solid acid catalysts, such as certain zeolites (ZSM-5, mordenite, Y zeolite) and sulfated metal oxides (SO₄²⁻/TiO₂, SO₄²⁻/ZrO₂), have shown promise in catalyzing the nitration of benzene with nitric acid or nitrogen oxides, offering higher selectivity and avoiding the use of corrosive sulfuric acid. google.com
The selective hydrogenation of nitroaromatics is another area where heterogeneous catalysts excel. Nanocrystals of metals like palladium, platinum, and gold, often supported on materials like alumina (B75360) or carbon, are highly effective. lianerossi.orggla.ac.uk For example, rhenium sub-nanostructures have been used as heterogeneous catalysts for the reduction of various nitroaromatic compounds. researchgate.net The design of these catalysts focuses on maximizing activity and selectivity, which is influenced by factors like particle size, shape, and the interaction with the support material. oup.comgla.ac.uk
| Catalyst Type | Reactants | Product | Key Advantages |
| Homogeneous | Nitrobenzene, CO/H₂O | Aniline | High selectivity, mild conditions. researchgate.net |
| Homogeneous | Nitro compounds, HBpin/H₃SiPh | Primary amines | Room temperature reaction, chemoselectivity. nih.gov |
| Heterogeneous | Benzene, Nitric Acid/NOx | Nitrobenzene | Catalyst reusability, avoidance of strong acids. google.com |
| Heterogeneous | Nitroaromatics, H₂ | Anilines | Catalyst stability, green process. lianerossi.orgresearchgate.net |
Chemo- and Regioselective Synthetic Pathways for this compound and Related Isomers
The synthesis of polysubstituted nitrobenzenes like this compound presents significant challenges in controlling both chemoselectivity (differentiating between functional groups) and regioselectivity (directing substituents to the desired position). The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the outcome of subsequent reactions, such as nitration.
In the case of this compound, the starting material would likely be 3,5-dimethoxytoluene (orcinol dimethyl ether). The two methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. The challenge lies in introducing the nitro group specifically at the C-2 position, which is sterically hindered by the adjacent methyl and methoxy groups.
The synthesis of related isomers provides insight into the regiochemical outcomes of nitration on substituted dimethoxybenzenes. For example, the nitration of 1,4-dimethoxybenzene (B90301) with nitric acid in glacial acetic acid yields 2,5-dimethoxynitrobenzene. researchgate.net Similarly, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid selectively produces 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the powerful directing effect of the existing substituents. mdpi.com
Achieving the specific substitution pattern of this compound would likely require a multi-step synthetic strategy that carefully considers the order of substituent introduction and the use of protecting groups or specific catalytic systems to overcome the inherent directing effects of the methoxy and methyl groups. The direct nitration of 3,5-dimethoxytoluene would likely lead to a mixture of isomers, with nitration occurring at the less sterically hindered C-4 and C-6 positions, which are para to one of the methoxy groups and ortho to the other.
Alternative strategies could involve the displacement of a pre-existing functional group with a nitro group, a process that can be synthetically useful under certain conditions. acs.org The development of regioselective synthetic methods, such as those employing Lewis acid catalysts like FeCl₃ in cycloaddition reactions, highlights the ongoing efforts to control the positional outcome of reactions on substituted aromatic rings. nih.gov
| Starting Material | Nitrating Agent | Major Product(s) | Reference |
| 1,4-Dimethoxybenzene | Nitric acid in acetic acid | 2,5-Dimethoxynitrobenzene | researchgate.net |
| 2-Fluoro-1,4-dimethoxybenzene | Nitric acid | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | mdpi.com |
| m-Nitrophenol | Difluorochloromethane | m-Difluoromethoxynitrobenzene | google.com |
Mechanistic Investigations and Reactivity Profiles of Substituted Nitrobenzenes
Electronic and Steric Influences of Dimethoxy and Methyl Groups on Nitrobenzene (B124822) Reactivity
The reactivity of the benzene (B151609) ring in 1,5-Dimethoxy-3-methyl-2-nitrobenzene is significantly influenced by the interplay of electronic and steric effects from its four substituents: two methoxy (B1213986) groups, one methyl group, and one nitro group.
Electronic Effects: Substituents on a benzene ring can be broadly categorized as either activating (electron-donating) or deactivating (electron-withdrawing), which affects the ring's susceptibility to electrophilic attack. minia.edu.eg
Methoxy Groups (-OCH₃): These are strong activating groups. The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group. Concurrently, the high electronegativity of the oxygen atom withdraws electron density from the ring inductively (-I effect). However, the resonance effect is dominant, making the methoxy group a net electron-donating group. minia.edu.egnih.gov
Methyl Group (-CH₃): This is a weak activating group. It donates electron density to the ring through an inductive effect (+I effect) and hyperconjugation. minia.edu.eg
Nitro Group (-NO₂): This is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both a strong resonance effect (-R effect) and a strong inductive effect (-I effect). quora.com This withdrawal of electrons makes the ring less nucleophilic and therefore less reactive towards electrophiles. minia.edu.eg
Steric Effects: The substituents are positioned in a crowded arrangement on the benzene ring. The nitro group is flanked by a methoxy group at the C1 position and a methyl group at the C3 position. This steric hindrance can force the nitro group to twist out of the plane of the benzene ring. Such a loss of planarity would reduce the orbital overlap between the nitro group's π-system and the aromatic π-system, thereby diminishing its electron-withdrawing resonance effect (-R effect). researchgate.net This steric inhibition of resonance could make the ring less deactivated than would be predicted based on electronic effects alone.
Reduction Chemistry of the Aromatic Nitro Group
The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, typically yielding the corresponding aniline (B41778), which is a valuable synthetic intermediate. nih.gov The product of the reduction of this compound would be 2,6-Dimethoxy-4-methylaniline.
A variety of chemical methods are available for the reduction of aromatic nitro groups. These methods offer different levels of selectivity and functional group tolerance. nih.gov
Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These systems are robust and effective but can be harsh.
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, formic acid, or sodium borohydride (B1222165) (NaBH₄), in the presence of a catalyst like palladium on carbon (Pd/C). It offers milder reaction conditions compared to high-pressure hydrogenation. mdpi.com
Sodium Borohydride: NaBH₄ is a common reducing agent, but its direct reaction with nitrobenzene is often slow. The reaction must typically be assisted by a suitable catalyst to achieve high conversion rates. mdpi.com
| Reduction Method | Reagents | Typical Conditions | Reference |
| Catalytic Hydrogenation | H₂, Heterogeneous Catalyst (e.g., Pd/C, PtO₂) | Elevated temperature and pressure | nih.gov |
| Metal-Acid Reduction | Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, Acetic Acid) | Room temperature or heating | chemicalbook.com |
| Transfer Hydrogenation | Hydrogen Donor (e.g., Hydrazine, Formate), Catalyst (e.g., Pd/C) | Mild, often room temperature | nih.gov |
| Chemical Reduction | Sodium Borohydride (NaBH₄), Catalyst | Room temperature | mdpi.com |
| Electrochemical Reduction | Cathode, Electrolyte, Redox Mediator | Room temperature, aqueous solution | nih.govacs.org |
Catalytic hydrogenation is one of the most common methods for reducing nitroarenes. nih.gov The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium, platinum, or nickel. rsc.org
The mechanism of nitro group reduction is understood to be a stepwise process. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). rsc.org
Two main pathways have been proposed for this transformation:
Direct Hydrogenation Pathway: The nitroaromatic compound is dehydrated and reduced to the nitroso compound, which is subsequently reduced to hydroxylamine and then to the aniline. In situ experiments have shown that during the reaction, the concentration of the nitroso intermediate decreases while the concentrations of hydroxylamine and aniline increase, supporting this direct route. rsc.org
Condensation Pathway: The initially formed nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). This azoxy species can then be sequentially reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to form two molecules of the aniline. rsc.org
The specific pathway that predominates can depend on the catalyst, solvent, and reaction conditions.
Electrochemical methods provide a sustainable alternative for the reduction of nitroaromatic compounds, often operating at room temperature in aqueous solutions without the need for harsh reagents or high-pressure hydrogen gas. nih.govacs.orgnih.gov The reduction of a nitro group is a multi-electron, multi-proton process.
The general electrochemical pathway involves a series of electron-transfer and protonation steps. dtic.mil
Nitro Radical Anion Formation: The process often begins with a one-electron reduction of the nitroaromatic compound to form a nitro radical anion (Ar-NO₂⁻•). The stability of this radical anion is highly dependent on the molecular structure and the medium. nih.govresearchgate.net
Nitroso Formation: The radical anion can be further reduced and protonated, ultimately leading to the formation of the nitroso derivative (Ar-NO). This step is a net two-electron process. acs.org
Hydroxylamine Formation: The nitroso intermediate is typically reduced more easily than the starting nitro compound. It undergoes another two-electron, two-proton reduction to form the corresponding hydroxylamine (Ar-NHOH). acs.orgiiste.org
Amine Formation: The final step is the two-electron, two-proton reduction of the hydroxylamine to the final aniline product (Ar-NH₂). acs.org
The reduction potential of a nitrobenzene derivative is significantly influenced by the nature of the other substituents on the aromatic ring. researchgate.net This potential indicates the ease with which the molecule accepts an electron to begin the reduction process.
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring (e.g., -NO₂, -CN, -Cl) make the reduction potential more positive (less negative). By lowering the electron density of the aromatic system, they stabilize the incoming electron, making the reduction easier to achieve. researchgate.net
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., -OCH₃, -CH₃, -NH₂) make the reduction potential more negative. They increase the electron density on the ring, making it more difficult to add an electron. researchgate.netresearchgate.net
For this compound, the presence of two strong electron-donating methoxy groups and one weak electron-donating methyl group would be expected to increase the electron density on the ring. Consequently, its reduction potential would likely be more negative than that of unsubstituted nitrobenzene, making it more difficult to reduce. researchgate.netresearchgate.net
| Compound | Substituent(s) | Effect | Expected Impact on Reduction Potential | Reference |
| p-Nitrotoluene | -CH₃ (para) | Electron-donating | More negative potential | researchgate.net |
| o-Nitrobenzoic acid | -COOH (ortho) | Electron-withdrawing | More positive potential | researchgate.net |
| p-Chloronitrobenzene | -Cl (para) | Electron-withdrawing | More positive potential | researchgate.net |
| This compound | 2x -OCH₃, 1x -CH₃ | Electron-donating | More negative potential | researchgate.netresearchgate.net |
Nucleophilic Aromatic Substitution (SₙAr) in Activated Nitrobenzene Systems
Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles onto an aromatic ring. The reaction requires specific conditions to proceed:
The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group. libretexts.org
There must be a suitable leaving group (typically a halide) on the ring. libretexts.org
The leaving group must be positioned ortho or para to the electron-withdrawing group. libretexts.orgyoutube.com
The nitro group is an excellent activating group for SₙAr reactions. It strongly withdraws electron density, making the carbon atoms of the ring electrophilic and susceptible to attack by a nucleophile. youtube.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the oxygen atoms of the ortho or para nitro group, providing significant stabilization. youtube.com
In the case of this compound, there is no conventional halide leaving group. However, under certain conditions, an alkoxy group can function as a leaving group in SₙAr reactions. bwise.kr The nitro group at the C2 position activates the ortho positions (C1 and C3) and the para position (C5).
The C1 and C5 positions are substituted with methoxy groups.
The C3 position is substituted with a methyl group, which is not a viable leaving group.
Therefore, an SₙAr reaction, if it were to occur, would likely involve the displacement of one of the methoxy groups at either the C1 (ortho) or C5 (para) position by a strong nucleophile. Studies on 2,4-dimethoxynitrobenzene have shown that transetherification can occur, where a methoxy group is displaced by another alkoxide, demonstrating the feasibility of such a reaction under specific conditions. bwise.kr The regioselectivity (ortho vs. para substitution) would depend on a combination of electronic activation and steric factors. bwise.kr
Role of Substituents in SNAr Reaction Rates and Outcomes
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for nitroaromatic compounds. The rate and outcome of these reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
The presence of strong electron-withdrawing groups (EWGs) is essential for activating the aromatic ring toward nucleophilic attack. These groups stabilize the Meisenheimer complex by delocalizing the negative charge. The nitro group (–NO₂) is a powerful EWG due to both its inductive effect and, more significantly, its resonance effect, especially when positioned ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com
In the case of this compound, the substituents have competing electronic effects that influence the ring's reactivity towards SNAr.
Nitro Group (–NO₂): As the primary activating group, it strongly withdraws electron density from the ring, making the carbon atoms ortho and para to it electrophilic and susceptible to nucleophilic attack. mdpi.com
Methyl Group (–CH₃): This is a weakly electron-donating group through an inductive effect, which also deactivates the ring for SNAr compared to unsubstituted nitrobenzene. lumenlearning.com
Table 1: Electronic Effects of Substituents in this compound on SNAr Reactivity
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr Rate |
| Nitro (–NO₂) | 2 | Withdrawing | Strongly Withdrawing | Activating |
| Methoxy (–OCH₃) | 1 | Withdrawing | Strongly Donating | Deactivating |
| Methoxy (–OCH₃) | 5 | Withdrawing | Strongly Donating | Deactivating |
| Methyl (–CH₃) | 3 | Donating | N/A | Deactivating |
Exploring Displacing Groups and Nucleophiles
For an SNAr reaction to occur, a suitable leaving group, also known as a displacing group, must be present on the aromatic ring, typically positioned ortho or para to a strong electron-withdrawing group. The ability of this group to depart is a critical factor influencing reaction feasibility and rate. Good leaving groups are those that can stabilize a negative charge.
Common displacing groups in order of decreasing ability to leave are:
Fluoride (–F)
Chloride (–Cl)
Bromide (–Br)
Iodide (–I)
Sulfonates (e.g., –OSO₂R)
The nucleophile, the incoming species, must be strong enough to attack the electron-deficient aromatic ring. The strength and nature of the nucleophile play a crucial role in the reaction's success. A wide variety of nucleophiles can be employed in SNAr reactions with activated nitroaromatics.
Table 2: Common Nucleophiles and Leaving Groups in SNAr Reactions of Nitroaromatics
| Category | Examples |
| Common Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻), Amines (RNH₂, R₂NH), Thiolates (RS⁻), Amides (R₂N⁻), Azides (N₃⁻) |
| Common Leaving Groups | Halides (F⁻, Cl⁻, Br⁻, I⁻), Sulfonates (TsO⁻, MsO⁻), Nitro group (NO₂⁻) |
For a hypothetical SNAr reaction on a derivative of this compound, a halogen placed at the 4- or 6-position (ortho or para to the nitro group) would be required as a leaving group. An incoming nucleophile, such as sodium methoxide (B1231860) or benzylamine, could then displace the halide to form a new product. rsc.org
Other Chemical Transformation Pathways for Substituted Nitroaromatics
Beyond SNAr reactions, substituted nitroaromatics can undergo various other chemical transformations, including degradation, photochemical reactions, and free-radical processes.
Oxidative and Hydrolytic Degradation Mechanisms
The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov However, under certain conditions, particularly in biological systems, oxidative pathways have been identified. nih.govnih.gov These pathways often involve enzymatic catalysis but reveal the molecule's potential chemical vulnerabilities.
Oxidative degradation can be initiated by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. dtic.milmdpi.com A common mechanism for nitrobenzene degradation involves an initial dioxygenase attack that incorporates two oxygen atoms into the ring, leading to the formation of catechol and the release of the nitro group as nitrite (B80452). nih.govasm.org This catechol intermediate is then susceptible to further oxidation and ring cleavage. asm.org Although often biological, these reactions demonstrate a chemical pathway for the oxidative breakdown of the nitroaromatic scaffold.
Hydrolytic degradation pathways are less common for the aromatic ring itself but can be relevant for intermediates formed during other transformations. For instance, during the reduction of nitro groups, intermediate species like hydroxylamines can be formed, which may then undergo hydrolysis to yield ammonia. mdpi.com
Photochemical Reactions and Pathways in Aromatic Nitro Compounds
Aromatic nitro compounds are photochemically active and can undergo a variety of transformations upon irradiation with UV light. rsc.org The primary photochemical event is often the excitation of the nitro compound to a triplet state. rsc.orgtandfonline.com The subsequent reactions depend on the specific compound and the reaction environment.
Key photochemical pathways include:
Hydrogen Abstraction: The excited nitro compound can act as a biradical and abstract a hydrogen atom from a solvent molecule or another reactant. rsc.orgtandfonline.com In solvents like isopropanol, this process can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino groups. rsc.orgtandfonline.com
Rearrangement and Intermediate Formation: Flash photolysis studies have revealed the formation of transient intermediates. dtic.mil For example, ortho-nitrotoluene derivatives can rearrange to form intermediates that lead to the production of nitroso compounds and nitrophenols. dtic.mil
Radical Pair Formation: Photolysis can lead to the cleavage of the C–N bond, forming an aryl radical and a nitrogen dioxide radical (•NO₂). These radicals can then recombine or react with other species in the medium. researchgate.net
Photonitration: In aqueous solutions containing nitrate (B79036) or nitrite ions, irradiation can generate nitrating agents like •NO₂, which can then nitrate other aromatic compounds present in the solution. nih.gov
The quantum yields for the photochemical degradation of many nitroaromatics are often low (on the order of 10⁻³), indicating that deactivation of the excited state back to the ground state is a highly efficient and competing process. dtic.milacs.org
Free Radical Reactions Involving Nitrobenzene Derivatives
Free radical intermediates play a significant role in the chemistry of nitrobenzene derivatives, particularly in reductive and metabolic pathways. nih.gov The one-electron reduction of a nitroaromatic compound (ArNO₂) yields a nitro radical-anion (ArNO₂•⁻). nih.govrsc.org This species is an obligate intermediate in many biological reduction processes. nih.gov
The formation of these radical-anions can be achieved through chemical, electrochemical, or enzymatic reduction. rsc.orgresearchgate.net While the nitro radical-anion itself can be relatively unreactive in some contexts, it can participate in further reactions: nih.gov
Electron Transfer: The radical-anion can transfer its electron to other acceptor molecules, such as molecular oxygen, to form a superoxide (B77818) radical (O₂•⁻), regenerating the parent nitroaromatic compound in a process known as "futile metabolism." nih.gov
Further Reduction: The radical-anion can be further reduced to form nitroso and hydroxylamine species, which are often highly reactive. cdc.gov
Decomposition: In some cases, such as with ortho-chlorinated nitrobenzene radical-anions, the intermediate can be unstable and decompose by eliminating the substituent. rsc.org
Other free radicals, including superoxide, nitroanion, and hydronitroxide, have been identified as reactive intermediates during the reduction of nitrobenzene. cdc.gov Additionally, excited triplet states of nitroaromatics, generated photochemically, exhibit biradical character and can initiate radical reactions through hydrogen abstraction. tandfonline.comchempedia.info
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the cornerstone for the structural elucidation of 1,5-Dimethoxy-3-methyl-2-nitrobenzene, offering unambiguous assignment of proton and carbon signals and revealing subtle conformational details influenced by the sterically crowded substitution pattern on the aromatic ring.
The substitution pattern of this compound results in a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts are governed by the electronic effects of the substituents: the strongly electron-withdrawing nitro group causes significant deshielding (downfield shifts), while the electron-donating methoxy (B1213986) and methyl groups induce shielding (upfield shifts) at the ortho and para positions.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the aromatic methyl protons, and two for the methoxy group protons.
Methyl Protons: The methyl group at C-3 is flanked by a nitro group and an aromatic proton. Its chemical shift will be influenced by the local electronic environment and is expected to appear as a singlet in the typical aromatic methyl region, likely around δ 2.4-2.6 ppm.
Methoxy Protons: Two distinct singlets are expected for the methoxy groups at C-1 and C-5 due to their different chemical environments. The methoxy group at C-1 is ortho to the electron-withdrawing nitro group, which may cause it to be slightly deshielded compared to the methoxy group at C-5. In similar structures, methoxy protons are typically observed in the δ 3.8-4.0 ppm range. chemicalbook.comresearchgate.net
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.0 - 7.2 | d | ~2-3 (⁴J) |
| H-6 | ~6.8 - 7.0 | d | ~2-3 (⁴J) |
| 1-OCH₃ | ~3.9 - 4.0 | s | - |
| 5-OCH₃ | ~3.8 - 3.9 | s | - |
| 3-CH₃ | ~2.4 - 2.6 | s | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the nature of the attached substituents.
Aromatic Carbons: The carbons bearing the methoxy groups (C-1, C-5) will be significantly deshielded, appearing in the δ 150-160 ppm range. The carbon attached to the nitro group (C-2) will also be deshielded. The carbon bearing the methyl group (C-3) and the protonated carbons (C-4, C-6) will appear at higher field. The presence of two ortho substituents can cause a downfield shift on the methoxy carbon signal. researchgate.net
Substituent Carbons: The carbons of the two methoxy groups will resonate in the δ 55-62 ppm region, with potentially distinct signals due to their different environments. researchgate.net The methyl carbon is expected in the δ 15-25 ppm range.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~155 - 160 |
| C-2 | ~140 - 145 |
| C-3 | ~130 - 135 |
| C-4 | ~110 - 115 |
| C-5 | ~150 - 155 |
| C-6 | ~105 - 110 |
| 1-OCH₃ | ~56 - 62 |
| 5-OCH₃ | ~55 - 60 |
| 3-CH₃ | ~15 - 25 |
2D-NMR Spectroscopy: To confirm these assignments, 2D-NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. HSQC would correlate the signals of the protonated carbons (C-4, C-6) with their directly attached protons (H-4, H-6). HMBC would reveal long-range (2-3 bond) correlations, for example, between the H-4 proton and carbons C-2, C-3, C-5, and C-6, and between the methyl protons and carbons C-2, C-3, and C-4, thereby providing definitive evidence for the complete molecular framework.
The substitution pattern in this compound introduces significant steric hindrance, particularly around the C-1, C-2, and C-3 positions. This crowding forces the nitro and methoxy groups to twist out of the plane of the benzene (B151609) ring to minimize steric repulsion. scispace.com This conformational preference can be investigated using advanced NMR techniques.
Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational barriers of the methoxy groups. At low temperatures, the rotation around the aryl-O bonds might become slow enough on the NMR timescale to observe distinct signals for different rotamers. core.ac.uk
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly revealing. For instance, observing an NOE correlation between the protons of the C-1 methoxy group and the H-6 proton would confirm their spatial closeness. Similarly, an NOE between the C-3 methyl protons and the H-4 proton would help to establish the preferred orientation of these groups relative to the aromatic ring. The presence or absence of such correlations provides crucial constraints for building a three-dimensional model of the molecule's predominant conformation in solution.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) in Nitroaromatic Analysis
Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of key functional groups and their chemical environment within this compound.
The FTIR and Raman spectra are expected to be rich with characteristic bands corresponding to the vibrations of the nitro, methoxy, and methyl groups, as well as the substituted benzene ring.
Nitro Group (NO₂): The most prominent features in the vibrational spectra of nitroaromatic compounds are the NO₂ stretching vibrations. researchgate.net Two strong bands are expected: the asymmetric stretching vibration (ν as(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, and the symmetric stretching vibration (ν s(NO₂)) is found in the 1300-1370 cm⁻¹ range. researchgate.netijsr.net
Methoxy Groups (-OCH₃): The methoxy groups give rise to several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl part will be observed near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The Aryl-O stretching vibration is expected to produce a strong band in the 1200-1275 cm⁻¹ region, while the O-CH₃ stretch appears around 1000-1050 cm⁻¹.
Methyl Group (-CH₃): The aromatic methyl group will also show C-H stretching vibrations just below 3000 cm⁻¹. In-plane and out-of-plane C-H bending modes are also expected at lower frequencies.
Aromatic Ring: C-H stretching vibrations for the aromatic protons occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range are often characteristic of the substitution pattern.
Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Asymmetric C-H Stretch | -OCH₃, -CH₃ | 2940 - 2980 | Medium |
| Symmetric C-H Stretch | -OCH₃, -CH₃ | 2830 - 2870 | Medium-Weak |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1570 | Very Strong |
| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | Very Strong |
| Aryl-O Stretch | Ar-OCH₃ | 1200 - 1275 | Strong |
| O-CH₃ Stretch | ArO-CH₃ | 1000 - 1050 | Strong |
| NO₂ Bending | -NO₂ | ~850 | Medium |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 750 - 900 | Strong |
In the solid state, intermolecular interactions, such as dipole-dipole forces arising from the highly polar nitro group, can influence the vibrational spectra. These interactions may lead to slight shifts in band positions and changes in band shapes (e.g., broadening) when comparing a solid-state FTIR spectrum (e.g., from a KBr pellet) with a solution-phase spectrum. Such differences can provide qualitative information about the nature of the crystal packing and intermolecular forces at play.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under ionization.
The molecular formula of the compound is C₉H₁₁NO₄, corresponding to a molecular weight of 197.19 g/mol . The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 197.
The fragmentation of this molecule will be directed by its functional groups. Aromatic nitro compounds and aryl ethers exhibit characteristic fragmentation pathways. miamioh.eduwhitman.edu
Predicted Fragmentation Pathway:
Molecular Ion (M⁺˙): The primary ion observed will be the molecular ion at m/z 197 .
Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 182 ([M-15]⁺). scribd.com
Loss of Nitrogen Dioxide: A characteristic fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂). miamioh.edu This would produce an ion at m/z 151 ([M-46]⁺).
Loss of Nitric Oxide: Rearrangement of the nitro group to a nitrite (B80452) followed by the loss of nitric oxide (•NO) is another common pathway for nitroaromatics, which would yield a fragment at m/z 167 ([M-30]⁺). researchgate.net
Loss of a Methoxy Radical: Cleavage of the aryl-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 166 ([M-31]⁺).
Subsequent Fragmentations: The fragment at m/z 182 ([M-CH₃]⁺) could subsequently lose carbon monoxide (CO), a typical fragmentation for aryl ethers, to give an ion at m/z 154 . whitman.edu
The analysis of these characteristic fragment ions allows for the confident confirmation of the molecular structure and the presence of the key functional groups.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the chemical formula C₉H₁₁NO₄, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
This precise mass measurement allows for the confident differentiation of the compound from other molecules with the same nominal mass but different elemental formulas, a critical step in chemical identification and sample purity assessment.
Table 1: Theoretical Isotopic Mass Calculation for C₉H₁₁NO₄
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total Exact Mass | | | 197.068819 |
Note: Data is calculated based on IUPAC atomic masses.
Fragmentation Pattern Analysis for Structural Features
The molecular ion peak (M⁺˙) would be expected at m/z 197. Key fragmentation pathways would likely include:
Loss of a methyl radical (·CH₃): A common fragmentation for methoxy groups, leading to a fragment at m/z 182.
Loss of nitric oxide (·NO): Characteristic of nitroaromatic compounds, resulting in a fragment at m/z 167. nist.gov
Loss of nitrogen dioxide (·NO₂): Another primary fragmentation for nitro groups, producing a significant peak at m/z 151. nist.gov
Loss of formaldehyde (B43269) (CH₂O): Cleavage of a methoxy group can lead to the loss of formaldehyde, giving a fragment at m/z 167. nist.gov
Consecutive Losses: Subsequent losses, such as the loss of carbon monoxide (CO) from phenolic-type fragments, are also plausible.
The analysis of the relative abundances of these fragments helps confirm the presence and connectivity of the methoxy, methyl, and nitro functional groups on the benzene ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 197 | [M]⁺˙ (Molecular Ion) | - |
| 182 | [M - CH₃]⁺ | ·CH₃ |
| 167 | [M - NO]⁺ | ·NO |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the nitrobenzene (B124822) chromophore, which is modified by the electronic effects of the methoxy and methyl substituents.
The UV-Vis spectrum of nitrobenzene itself exhibits distinct absorption bands. A strong absorption band, typically observed around 250-280 nm in various solvents, is attributed to a π → π* transition, which has significant charge-transfer character from the benzene ring to the nitro group. nih.govstackexchange.com A much weaker, longer-wavelength absorption band around 340-355 nm can be assigned to the formally forbidden n → π* transition, localized primarily on the nitro group. nih.gov
In this compound, the two methoxy groups (–OCH₃) act as strong auxochromes, donating electron density to the aromatic ring through the resonance effect. This has several consequences:
Bathochromic Shift: The increased electron density in the ring lowers the energy gap for the π → π* charge-transfer transition. This results in a shift of the main absorption band to longer wavelengths (a red shift) compared to unsubstituted nitrobenzene. iu.edu
Hyperchromic Effect: The substituents typically increase the probability of the electronic transition, leading to an increase in the molar absorptivity (ε).
Specialized Spectroscopic Techniques for In Situ Reaction Monitoring
Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) is a powerful surface-sensitive technique that combines the high spatial resolution of scanning probe microscopy with the chemical fingerprinting capabilities of Raman spectroscopy. kurouskilab.commpg.de It is exceptionally well-suited for the in situ investigation of electrochemical processes at the solid-liquid interface at the nanoscale. researchgate.net
For a compound like this compound, EC-TERS could be employed to monitor its electrochemical reduction on an electrode surface in real-time. By positioning the plasmonically active TERS tip over the electrode, highly enhanced Raman spectra can be acquired from molecules located directly in the tip-sample gap. mpg.de This would allow for:
Identification of Intermediates: The multi-step electrochemical reduction of nitroaromatic compounds involves various transient intermediates, such as nitroso and hydroxylamine (B1172632) species. EC-TERS can provide the vibrational signatures of these short-lived species as they are formed and consumed at specific electrode potentials.
Mapping Reaction Heterogeneity: The technique can map the chemical reactivity across an electrode surface, identifying preferential reaction sites such as step edges or defects. researchgate.net
Elucidation of Molecular Orientation: EC-TERS can provide information on how the reactant molecules adsorb and orient themselves on the electrode surface, which is crucial for understanding the reaction mechanism.
This technique offers the potential to resolve complex electrochemical mechanisms that are inaccessible by bulk measurement methods. researchgate.net
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the definitive method for detecting and characterizing species with unpaired electrons, such as organic radicals. dtic.millibretexts.orgunibo.it The electrochemical reduction of nitroaromatic compounds is well-known to proceed via single-electron transfer steps, generating radical anion intermediates. dtic.milrsc.org
When this compound undergoes a one-electron reduction, it forms the corresponding radical anion [C₉H₁₁NO₄]⁻˙. ESR spectroscopy can be used to:
Confirm Radical Formation: An ESR signal provides unambiguous proof of the presence of paramagnetic species in the reaction mixture.
Characterize the Radical Structure: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) in the molecule leads to hyperfine splitting of the ESR signal. The resulting pattern of lines is a unique fingerprint of the radical. Analysis of the hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's spin density across the molecule, confirming that the electron is primarily localized on the nitro group and the aromatic ring. rsc.org
By coupling electrochemistry with ESR spectroscopy, it is possible to generate the radical anion in situ within the ESR spectrometer's cavity, allowing for direct observation and characterization of these key reactive intermediates. dtic.mil
Computational Chemistry and Theoretical Frameworks for Substituted Nitrobenzene Analysis
Quantum Chemical Approaches for Electronic Structure and Molecular Properties
Quantum chemical methods are fundamental to predicting and interpreting the behavior of molecules at the atomic and electronic levels. These approaches are broadly categorized into Density Functional Theory (DFT), semi-empirical, and ab initio methodologies, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For substituted nitrobenzenes, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, provide insights into how different substituents influence the molecule's structure. semanticscholar.org
The presence of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (nitro) on the benzene (B151609) ring of 1,5-Dimethoxy-3-methyl-2-nitrobenzene leads to a complex interplay of electronic effects that determines its geometry and stability. DFT calculations can quantify these effects by optimizing the molecular structure to find its minimum energy conformation. For instance, calculations on nitrobenzene (B124822) and its derivatives have shown that substituents can alter bond lengths and angles within the benzene ring. unpatti.ac.id
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Substituted Nitrobenzenes
| Parameter | Benzene | Nitrobenzene | This compound (Predicted) |
|---|---|---|---|
| C-N Bond Length (Å) | N/A | ~1.48 | ~1.47 |
| N-O Bond Length (Å) | N/A | ~1.23 | ~1.24 |
| C-C Bond Length (Å, avg) | ~1.39 | ~1.39 | ~1.40 |
| Ring Bond Angle (°, avg) | 120 | 120 | ~119-121 |
Note: The values for this compound are hypothetical predictions based on trends observed in related substituted nitrobenzenes.
Beyond DFT, other computational methods are valuable for predictive modeling. Semi-empirical methods , such as PM6, offer a faster, albeit less accurate, means of studying large molecules or screening numerous compounds. researchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
Ab initio methods , such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental parameterization. unpatti.ac.id While computationally intensive, they can provide highly accurate results, serving as a benchmark for other methods. For instance, ab initio calculations have been used to determine the first hyperpolarizability of benzene derivatives, showing good correlation with experimental results. unpatti.ac.id
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.
A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity, respectively. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. Conversely, electron-donating groups like methoxy (B1213986) and methyl raise the energy of the HOMO, making the molecule a better electron donor.
In this compound, the combination of these substituents is expected to result in a relatively small HOMO-LUMO gap, suggesting a moderate to high reactivity.
Table 2: Illustrative HOMO-LUMO Energies and Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -6.75 | -1.15 | 5.60 |
| Nitrobenzene | -7.58 | -2.71 | 4.87 |
| Anisole (Methoxybenzene) | -6.21 | -0.98 | 5.23 |
| Toluene (B28343) (Methylbenzene) | -6.45 | -1.05 | 5.40 |
Note: The values are illustrative and depend on the computational method and basis set used. The predicted values for the title compound are based on the expected electronic effects of the substituents.
The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Computational methods can generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution. In nitrobenzene, the nitro group is a strong electron-withdrawing group, leading to a partial positive charge on the benzene ring, particularly at the ortho and para positions, and a partial negative charge on the oxygen atoms of the nitro group.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can determine activation energies and reaction pathways.
For nitroaromatic compounds, computational studies have been used to investigate various reactions, including nitration and nucleophilic aromatic substitution. For example, the nitration of nitrobenzene has been studied using DFT to elucidate the two-step mechanism involving the formation of a tetrahedral cation intermediate. researchgate.net Such studies can determine the rate-determining step and predict the regioselectivity of the reaction.
In the context of this compound, computational modeling could be used to predict its behavior in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions, the positions most susceptible to attack could be identified by analyzing the LUMO distribution and the partial charges on the ring carbons. The modeling of transition states for such reactions would provide quantitative data on the reaction barriers, offering insights into the reaction kinetics. rsc.orgrsc.org
Energy Profiles for Substitution and Reduction Pathways
Theoretical calculations are instrumental in mapping the potential energy surfaces for chemical reactions. For this compound, this is particularly useful for understanding electrophilic aromatic substitution and the reduction of the nitro group, which are key transformations for this class of compounds.
Substitution Pathways: The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the electronic effects of the substituents on the benzene ring. The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group and a deactivating meta-director. In this compound, the positions are heavily influenced by this interplay. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of the reactants, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products. ijrti.org By plotting these energies, a reaction energy profile can be constructed, revealing the activation energy (Ea) for each potential substitution site. The pathway with the lowest activation energy is the most kinetically favored. For this specific molecule, the positions ortho and para to the activating methoxy and methyl groups are already substituted, suggesting that further substitution would be sterically hindered and electronically complex.
Reduction Pathways: The reduction of the nitro group is a fundamental reaction of nitroaromatic compounds. This process can proceed through a series of intermediates, such as the nitroso, hydroxylamino, and ultimately the amino group. Computational methods can elucidate the stepwise mechanism of this reduction. By calculating the free energy profile, researchers can identify the rate-determining step and understand how the electronic environment provided by the methoxy and methyl substituents influences the reduction potential and reaction kinetics. Theoretical studies on para-substituted nitrobenzenes have shown that the electron-attracting ability of the nitro group is a key factor in its reduction. researchgate.net
Below is a hypothetical energy profile table for the electrophilic nitration at the C4 position of a related compound, 3,5-dimethoxytoluene (B1218936), to illustrate the data generated from such studies.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Substrate + NO₂⁺) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Sigma Complex Intermediate | +5.6 |
| 4 | Transition State 2 (TS2) | +7.1 |
| 5 | Products (Product + H⁺) | -10.4 |
This interactive table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are used to explore its conformational flexibility, particularly the rotation of the substituent groups.
The following table presents hypothetical data from a simulated conformational analysis, showing the preferred dihedral angles for the C2-N-O-O bond of the nitro group.
| Dihedral Angle Range (degrees) | Population (%) |
| -30 to 30 | 75% |
| 30 to 90 | 10% |
| -90 to -30 | 10% |
| +/- 90 to +/- 180 | 5% |
This interactive table contains hypothetical data for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property-based features of molecules with their observed chemical behavior or biological activity. dergipark.org.trcqvip.com For substituted nitrobenzenes, these models are invaluable for predicting properties like toxicity, reactivity, and environmental fate without the need for extensive experimental testing. nih.govresearchgate.net
The fundamental principle is that the structural properties of a molecule, which can be calculated or described numerically, determine its physical and chemical properties. researchgate.net By developing a mathematical model that links these "descriptors" to a specific property for a set of known compounds, the property can be predicted for new, untested molecules. researchgate.net
Development of Molecular Descriptors from Quantum Chemical Calculations
The foundation of a robust QSPR model lies in the selection of appropriate molecular descriptors. Quantum chemical calculations are a primary source for generating these descriptors because they provide detailed information about the electronic structure of a molecule. isca.me Methods like Density Functional Theory (DFT) or semi-empirical methods are often employed to calculate a wide range of descriptors for nitrobenzene derivatives. ijrti.org
Common quantum chemical descriptors include:
Electronic Energies: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). E(LUMO) is often related to a molecule's ability to accept electrons and its electrophilicity. nih.gov
Total Energy: The total electronic energy of the molecule. isca.me
Polarizability and Hyperpolarizability: These describe how the electron cloud of a molecule is distorted by an external electric field and are related to intermolecular interactions. dergipark.org.trdergipark.org.tr
Atomic Charges: The distribution of electron density among the atoms in the molecule.
Molecular Surface Area and Volume: Descriptors related to the size and shape of the molecule.
The table below lists some key molecular descriptors that could be calculated for this compound.
| Descriptor | Description | Hypothetical Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment | Measure of molecular polarity | 4.2 Debye |
| Total Energy | Ground state energy of the molecule | -688.5 Hartree |
| Polarizability | Response of electron cloud to an electric field | 18.5 ų |
This interactive table contains hypothetical data for illustrative purposes.
Predictive Models for Reaction Rates and Selectivity
Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a common technique where a linear equation is developed to relate the descriptors to the property of interest, such as the logarithm of a reaction rate constant (log k). uvic.ca
For predicting the reaction rates of substituted nitrobenzenes, descriptors that quantify the electronic and steric effects of the substituents are crucial. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a lower E(LUMO) often correlates with a faster reaction rate because it indicates the molecule is a better electron acceptor. rsc.orgbohrium.com
A hypothetical QSPR model for predicting the rate of a reaction might take the form: log(k) = β₀ + β₁ * E(LUMO) + β₂ * σ + β₃ * S Where:
k is the reaction rate constant.
β₀, β₁, β₂, β₃ are coefficients determined by the regression analysis.
E(LUMO) is the energy of the LUMO.
σ is a Hammett parameter representing the electronic effect of a substituent.
S is a steric parameter.
These models, once validated, can be used to predict the reactivity of new compounds like this compound, guiding synthetic efforts and prioritizing experimental work. uvic.ca
The following table shows an example of how a QSPR model could be used to predict reaction rates for a series of substituted nitrobenzenes.
| Compound | E(LUMO) (eV) | Hammett (σ) | Experimental log(k) | Predicted log(k) |
| Nitrobenzene | -1.50 | 0.00 | -5.0 | -5.1 |
| 4-Chloronitrobenzene | -1.65 | 0.23 | -4.2 | -4.3 |
| 4-Cyanonitrobenzene | -1.85 | 0.66 | -3.1 | -3.0 |
| This compound | -1.80 | - | - | -3.5 |
This interactive table contains hypothetical data for illustrative purposes.
Academic Research Applications and Synthetic Utility of Substituted Nitrobenzenes
Precursors in the Synthesis of Diverse Fine Chemicals and Heterocyclic Systems
No specific studies were identified that document the use of 1,5-Dimethoxy-3-methyl-2-nitrobenzene as a precursor for fine chemicals or heterocyclic systems. The general reactivity of the nitro group and the substitution pattern on the benzene (B151609) ring suggest potential utility, but no concrete examples have been published.
Building Blocks for Pharmaceutical Intermediates
Pharmaceutical intermediates are crucial building blocks for active pharmaceutical ingredients (APIs). sunfinelabs.com While many nitroaromatic compounds serve as key starting materials in the synthesis of pharmaceuticals, research explicitly linking this compound to the synthesis of any specific pharmaceutical intermediate could not be found. The conversion of the nitro group to an amine is a common synthetic step, but its application for this specific compound in a pharmaceutical context is not documented.
Synthetic Utility in Dye Chemistry
The synthesis of azo and other classes of dyes often employs nitroaromatic compounds, which are typically reduced to form amino derivatives that can then be diazotized. researchgate.net However, the literature search did not yield any examples of this compound being used as an intermediate in the synthesis of dyes.
Role in the Synthesis of Porphyrin Derivatives
Porphyrins are a class of macrocyclic compounds with significant applications in various scientific fields. rsc.org Their synthesis can involve the condensation of pyrroles with aldehydes. While nitro-substituted benzaldehydes are sometimes used to introduce nitro groups onto the meso-positions of the porphyrin ring, there is no evidence to suggest that this compound is used as a direct precursor or building block in the assembly of porphyrin macrocycles.
Methodological Development in Organic Synthesis
There are no documented instances of this compound being used as a key substrate or reagent in the development of new synthetic methodologies. Research in this area tends to focus on more broadly applicable or readily available starting materials.
Fundamental Contributions to Aromatic Chemistry and Reaction Kinetics
The study of reaction kinetics in electrophilic aromatic substitution, such as nitration, is a fundamental area of organic chemistry. However, kinetic studies and mechanistic investigations found in the available literature focus on other, often simpler or more industrially relevant, nitrobenzene (B124822) derivatives. No fundamental studies on the reactivity or reaction kinetics specifically involving this compound were identified.
Prospective Research Directions and Emerging Trends for Highly Substituted Nitrobenzene Systems
Exploration of Novel Catalytic Systems for Specific Transformations
The development of advanced catalytic systems is paramount for unlocking the synthetic potential of complex nitroaromatics. Traditional methods for the reduction of nitro groups often require harsh conditions and can lack selectivity, particularly in the presence of multiple functional groups. rsc.org Future research could focus on designing catalysts that can selectively transform the nitro group of 1,5-Dimethoxy-3-methyl-2-nitrobenzene into other valuable functionalities, such as amines, azoxybenzenes, or hydroxylamines, while leaving the methoxy (B1213986) and methyl groups intact. mdpi.com This could involve the use of heterogeneous catalysts with well-defined active sites or homogeneous catalysts with tunable electronic and steric properties. rsc.org Photoenzymatic systems, which utilize light-activated enzymes, are also an emerging area that could offer highly selective and environmentally friendly routes for the transformation of nitroaromatics. nih.gov
Advanced Computational Methods for Reaction Prediction and Design
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental design. researchgate.net For a molecule like this compound, where experimental data is scarce, quantum chemical calculations could provide valuable insights into its electronic structure, potential energy surfaces, and the transition states of various reactions. nih.govacs.org Such theoretical studies can help in predicting the most likely sites for nucleophilic or electrophilic attack, the stability of intermediates, and the kinetic and thermodynamic favorability of different reaction pathways. rsc.orgrsc.org This predictive power can significantly accelerate the discovery of new reactions and optimize existing ones.
Integration of Machine Learning in Nitrobenzene (B124822) Chemistry Research
Q & A
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Nitration Temperature | 0–5°C (controlled exotherm) | |
| Methoxylation Base | K₂CO₃ (1.5 eq) | |
| Purification Method | Recrystallization (MeOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
